molecular formula C16H25N3O2 B2430629 (S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate CAS No. 1286208-88-5

(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate

Cat. No.: B2430629
CAS No.: 1286208-88-5
M. Wt: 291.395
InChI Key: JXBUOGOUJLTBTC-AWEZNQCLSA-N
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Description

(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-3-ylmethyl halide under basic conditions.

    Protection with tert-Butyl Carbamate: The final step involves the protection of the amino group with tert-butyl carbamate, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyridin-3-ylmethyl group can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridin-3-ylmethyl group yields N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical modifications, making it a valuable compound in research and industry.

Biological Activity

(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate, with the molecular formula C₁₆H₂₅N₃O₂, is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound features a piperidine ring, a tert-butyl group, and a pyridin-3-ylmethyl amino group. These components contribute to its lipophilicity and influence its interactions with biological targets. The presence of multiple functional groups allows for various chemical reactions, making it a versatile intermediate in drug development.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Synthesized through cyclization reactions.
  • Alkylation with Pyridin-3-ylmethyl Halide : Conducted under basic conditions to introduce the pyridinyl group.
  • Protection of the Amino Group : Using tert-butyl carbamate to stabilize the amino functionality.

These steps ensure high yields and purity of the final product, which is crucial for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects.

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a ligand for receptors, influencing cellular signaling processes.

Pharmacological Potential

Research indicates that this compound may exhibit:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it may also have applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
(S)-tert-butyl 3-(pyridin-4-ylmethyl)amino)piperidine-1-carboxylateSimilar piperidine structure; different pyridine positionPotentially different biological activities due to structural variation
(S)-tert-butyl 3-(pyridin-2-ylmethyl)amino)piperidine-1-carboxylateSimilar core structure; varying pyridine positionMay exhibit unique pharmacological profiles
tert-butyl 4-(pyridin-4-yloxy)butanoateDifferent functional groups; butanoate instead of piperidinePotentially different applications in organic synthesis

This table highlights how variations in structure can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on elucidating the biological effects of this compound through various experimental approaches:

  • In Vitro Studies : Assessing cytotoxicity against cancer cell lines has shown promising results, indicating potential as an anticancer drug candidate.
  • Binding Affinity Studies : Research into its binding affinities with specific receptors has provided insights into its mechanism of action and therapeutic applications.

These studies underscore the need for further exploration into its pharmacokinetics and long-term effects in vivo .

Properties

IUPAC Name

tert-butyl (3S)-3-(pyridin-3-ylmethylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-5-7-14(12-19)18-11-13-6-4-8-17-10-13/h4,6,8,10,14,18H,5,7,9,11-12H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBUOGOUJLTBTC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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